![molecular formula C17H19ClO4S B2962408 4-Chloro-3,5-dimethylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate CAS No. 2361821-55-6](/img/structure/B2962408.png)
4-Chloro-3,5-dimethylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate
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Overview
Description
The compound “4-Chloro-3,5-dimethylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate” is a complex organic molecule. It contains several functional groups including a chloro group, a sulfonate group, and an ethoxy group. These functional groups can greatly influence the properties and reactivity of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chloro group might be introduced via a halogenation reaction, while the sulfonate group could be added via a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonate, chloro, and ethoxy groups would likely cause the molecule to have a complex three-dimensional shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chloro group is often involved in substitution reactions, while the sulfonate group can participate in a variety of reactions including condensation and hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure and functional groups .Scientific Research Applications
Organic Synthesis Applications
- Rhodium-Catalyzed Cleavage Reactions : A study by Arisawa et al. (2012) demonstrates the use of rhodium complexes in catalyzing the reaction of aryl methyl ethers and thioesters, producing aryl esters and methyl sulfides. This showcases the chemical's utility in synthesizing esters from ethers in a regioselective manner, indicating its potential in organic synthesis pathways (Arisawa et al., 2012).
Material Science Applications
- Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Compounds : Research by Watanabe et al. (2010) focuses on the singlet oxygenation of certain thiophenes to produce sulfanyl-substituted bicyclic dioxetanes, further oxidized to sulfinyl and sulfonyl derivatives. This process highlights the role of sulfur-containing compounds in developing materials with specific chemiluminescent properties, useful in material science for creating light-emitting materials (Watanabe et al., 2010).
Environmental Applications
- Fabrication of Adsorption Resins for Water Treatment : Zhou et al. (2018) discuss the one-step fabrication of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water. This study illustrates the environmental application of chemically modified resins in purifying water, highlighting the importance of chemical innovations in addressing pollution and enhancing water treatment technologies (Zhou et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 2-ethoxy-5-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO4S/c1-5-21-15-7-6-11(2)8-16(15)23(19,20)22-14-9-12(3)17(18)13(4)10-14/h6-10H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFVBMOISSKLDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC(=C(C(=C2)C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-dimethylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate |
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